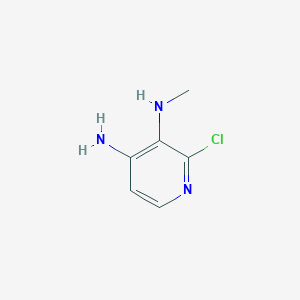

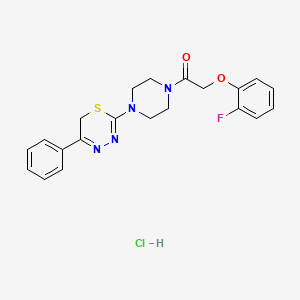

![molecular formula C22H23N7O3 B2526929 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1021213-10-4](/img/structure/B2526929.png)

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H23N7O3 and its molecular weight is 433.472. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrates the chemical versatility of similar compounds. These compounds have been identified for their analgesic and anti-inflammatory activities, highlighting their potential as therapeutic agents. The compounds exhibited high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic, and anti-inflammatory activities, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Studies

Research into new pyridine derivatives has shown that these compounds exhibit significant antimicrobial and antifungal activities. The study synthesized 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride derivatives, demonstrating their effectiveness against various bacterial and fungal strains (Patel & Agravat, 2007).

Antitumor and Antioxidant Activities

Cyanoacetamide derivatives have been synthesized and evaluated for their antitumor and antioxidant activities. These compounds show promising antioxidant activities, indicating their potential utility in developing treatments for diseases associated with oxidative stress (Bialy & Gouda, 2011).

Molecular Interaction Studies

The antagonist "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" has been studied for its potent and selective antagonism for the CB1 cannabinoid receptor. This research provides insights into the molecular interactions of similar compounds with biological receptors, contributing to the design of receptor-specific therapeutic agents (Shim et al., 2002).

Synthesis of Polyamides

The synthesis of polyamides containing theophylline and thymine demonstrates the application of similar compounds in creating polymers with potential biomedical applications. These polyamides exhibit solubility in various solvents, indicating their versatility in pharmaceutical formulations (Hattori & Kinoshita, 1979).

Mechanism of Action

Target of Action

The primary target of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-3-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide is the cholinesterase enzyme . This enzyme plays a crucial role in nerve function and is a common target for drugs used to treat Alzheimer’s disease .

Mode of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-3-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide acts as an inhibitor of the cholinesterase enzyme . By inhibiting this enzyme, the compound can increase the concentration of acetylcholine, a neurotransmitter, in the brain. This can help improve nerve signal transmission, which is often impaired in conditions like Alzheimer’s disease .

Biochemical Pathways

The compound’s action on the cholinesterase enzyme affects the cholinergic pathway . This pathway involves the transmission of nerve signals using the neurotransmitter acetylcholine. By inhibiting cholinesterase, the compound prevents the breakdown of acetylcholine, thereby enhancing signal transmission in the cholinergic pathway .

Pharmacokinetics

These properties can impact the bioavailability of the compound, influencing its therapeutic effectiveness .

Result of Action

The inhibition of the cholinesterase enzyme by N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-3-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide leads to an increase in acetylcholine levels in the brain. This can result in improved nerve signal transmission, potentially alleviating symptoms associated with Alzheimer’s disease .

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N7O3/c30-22(25-16-3-4-18-19(14-16)32-13-12-31-18)29-10-8-28(9-11-29)21-6-5-20(26-27-21)24-17-2-1-7-23-15-17/h1-7,14-15H,8-13H2,(H,24,26)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIMYOPHLIOTCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2526853.png)

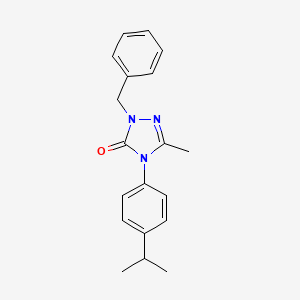

![1-benzyl-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2526854.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2526860.png)

![ethyl N-(4-methyl-1-{[2-(methylsulfanyl)pyridin-3-yl]formamido}pentan-2-yl)carbamate](/img/structure/B2526864.png)

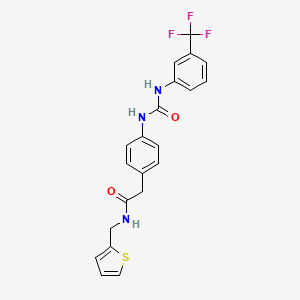

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2526865.png)

![5,8-Dimethyl-2-[(4-methylphenyl)methyl]-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2526866.png)

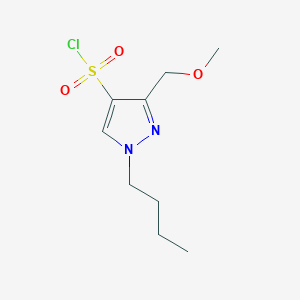

![Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2526868.png)